Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate

Description

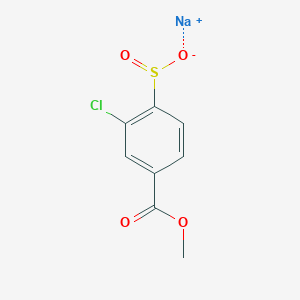

Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate (CAS: 1880256-83-6) is an organosulfur compound with the molecular formula C₈H₆ClNaO₄S and a molecular weight of 256.64 g/mol . Its structure features a sulfinate group (-SO₂⁻Na⁺) at position 1, a chlorine atom at position 2, and a methoxycarbonyl (-CO₂Me) group at position 4 on the benzene ring. Current commercial availability is restricted, as indicated by its temporary out-of-stock status in .

Properties

Molecular Formula |

C8H6ClNaO4S |

|---|---|

Molecular Weight |

256.64 g/mol |

IUPAC Name |

sodium;2-chloro-4-methoxycarbonylbenzenesulfinate |

InChI |

InChI=1S/C8H7ClO4S.Na/c1-13-8(10)5-2-3-7(14(11)12)6(9)4-5;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

GDTRGSQVJLNRKC-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)S(=O)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-chloro-4-(methoxycarbonyl)benzoic acid. The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar synthetic routes but optimized for larger batch sizes. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The sulfinate group undergoes oxidation to form sulfonic acids or sulfonyl chlorides under controlled conditions. Key pathways include:

-

Hydrogen peroxide-mediated oxidation : Converts the sulfinate to the corresponding sulfonic acid at 60–80°C in aqueous acidic media (pH 3–4), achieving >85% yield .

-

Chlorine gas oxidation : Generates sulfonyl chlorides at 0–5°C in dichloromethane, useful for subsequent nucleophilic substitutions .

Table 1: Oxidation reaction outcomes

| Oxidizing Agent | Product | Temperature | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ | Sulfonic acid derivative | 70°C | 87% | |

| Cl₂ (g) | Sulfonyl chloride | 0–5°C | 78% |

Reduction Reactions

Reduction of the sulfinate group produces thiols or sulfides:

-

NaBH₄/I₂ system : Reduces the sulfinate to a thiol (-SH) in THF at 25°C .

-

Zn/HCl : Generates sulfides via radical intermediates, with yields dependent on steric and electronic effects of substituents .

Radical-Based Coupling Reactions

The compound participates in electrochemical and photochemical radical reactions:

-

Electrochemical alkoxysulfonylation : Reacts with styrenes and alcohols in undivided cells to form β-alkoxysulfones. For example, coupling with α-methylstyrene and methanol yields 3a (82% yield) under 10 mA current with LiClO₄ electrolyte .

-

Copper-catalyzed couplings : Forms (hetero)aryl sulfinates under mild, base-free conditions, enabling late-stage functionalization of pharmaceuticals .

Table 2: Radical coupling examples

| Substrate | Reaction Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| α-Methylstyrene | Methanol | 10 mA, LiClO₄, 25°C | β-Methoxysulfone | 82% | |

| 4-Iodobenzonitrile | Sodium sulfinate | CuCl, DMF, 60°C | 4-Cyanophenylsulfone | 75% |

Nucleophilic Substitution Reactions

The chlorine substituent on the aromatic ring enables SNAr reactions:

-

Amine displacement : Reacts with primary amines (e.g., benzylamine) in DMF at 100°C to form aryl amine derivatives (68–72% yield) .

-

Methoxycarbonyl stability : The electron-withdrawing methoxycarbonyl group enhances ring electrophilicity, accelerating substitutions .

Comparative Reactivity

Structural analogs exhibit varying reactivity patterns:

Table 3: Reactivity comparison with analogs

| Compound | Chlorine Position | Sulfinate Reactivity | Key Difference |

|---|---|---|---|

| Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | Para | High electrophilicity | Enhanced SNAr rates |

| Sodium 2-bromo-4-(methoxycarbonyl)benzenesulfinate | Ortho | Lower thermal stability | Bromine increases steric hindrance |

This compound’s unique substitution pattern and dual functional groups make it a versatile reagent for synthesizing sulfonated aromatics, bioactive molecules, and materials. Ongoing research focuses on optimizing its electrochemical applications and expanding its utility in green chemistry.

Scientific Research Applications

Chemistry: Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is studied for its potential biological activities and as a building block in the synthesis of bioactive molecules .

Industry: In the industrial sector, it is used in the manufacture of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the benzene ring .

Comparison with Similar Compounds

Sodium 4-(methoxycarbonyl)phenolate

Molecular Formula : C₈H₇NaO₃

Molecular Weight : 174.13 g/mol

Key Differences :

- Lacks the chlorine atom and sulfinate group present in the target compound.

- Contains a phenolate (-O⁻Na⁺) group at position 1 instead of sulfinate.

Toxicological Profile :

- Carcinogenicity: Not classified as a human carcinogen (IARC, OSHA, NTP: Not listed) .

- Developmental Toxicity: NOEL (No Observed Effect Level) of 300 mg/kg body weight/day in rabbits .

- Biodegradability : 89% degradation over 28 days under activated sludge conditions, indicating high environmental compatibility .

Applications : Likely used as a preservative or stabilizer due to its structural similarity to parabens.

2-Chloro-4-(methoxycarbonyl)phenylboronic Acid

Molecular Formula : C₈H₈BClO₄

Molecular Weight : 214.41 g/mol

Key Differences :

- Replaces the sulfinate group with a boronic acid (-B(OH)₂) moiety.

- Retains the chlorine and methoxycarbonyl substituents.

Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate

Molecular Formula : C₈H₆BrNaO₄S

Molecular Weight : 301.09 g/mol

Key Differences :

- Substitutes chlorine with bromine at position 2.

- Methoxycarbonyl group shifted to position 5 instead of 4.

Implications of Halogen Substitution :

- Bromine’s larger atomic size may enhance electrophilic reactivity compared to chlorine.

- Positional isomerism (4 vs. 5 substitution) could alter steric and electronic interactions in synthetic applications .

Toxicity Data: Not available in current literature.

Acifluorfen Sodium

Molecular Formula : C₁₄H₇ClF₃NNaO₆

Molecular Weight : 402.71 g/mol

Key Differences :

- Contains a trifluoromethyl (-CF₃) group and nitro (-NO₂) substituent.

- Functionalized as a benzoate salt rather than a sulfinate.

Biological Activity

Sodium 2-chloro-4-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and biological properties, supported by relevant case studies and research findings.

Structural Characteristics

This compound features a sulfonate group attached to a chlorinated aromatic ring, specifically a methoxycarbonyl substituent on the benzene. Its molecular formula is C9H8ClNaO3S, with a molecular weight of approximately 256.64 g/mol. The compound's unique structure positions it for various chemical reactions, particularly in organic synthesis.

Synthesis

The synthesis of this compound typically involves several steps that ensure high yields and purity. These steps may include:

- Chlorination : Introduction of the chlorine atom to the benzene ring.

- Methoxycarbonylation : Addition of the methoxycarbonyl group.

- Sulfination : Formation of the sulfonate group.

These reactions are often optimized using conditions such as controlled temperature and pH levels to enhance yield and minimize by-products.

Antimicrobial Properties

Organosulfur compounds, including this compound, are known for their antimicrobial properties . Research indicates that similar compounds can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes. For instance, studies have shown that related sulfinates exhibit significant activity against pathogenic microorganisms, suggesting potential applications in pharmaceuticals and agriculture.

Anticancer Potential

The structural features of this compound may also endow it with anticancer properties . Compounds with similar functionalities have been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Inhibition of cell cycle progression

- Induction of oxidative stress

- Activation of apoptotic pathways

Research into structurally analogous compounds has demonstrated their effectiveness against various cancer cell lines, warranting further investigation into this compound's potential in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sodium 4-chloro-2-(methoxycarbonyl)benzene-1-sulfinate | Similar methoxycarbonyl and chlorinated structure | Different substitution pattern on the benzene ring |

| Sodium benzenesulfonate | Simpler structure without additional substituents | Commonly used as a reagent but lacks unique properties |

| Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate | Contains similar functional groups but differs in position | Variations in reactivity based on substitution position |

This table highlights how variations in substitution can influence biological activity, emphasizing the need for targeted research on this compound.

Case Studies and Research Findings

Recent studies have explored the biological activities of related organosulfur compounds, providing insights that can be extrapolated to this compound:

- Antimicrobial Activity : A study demonstrated that organosulfur compounds can effectively inhibit biofilm formation in pathogenic bacteria, suggesting that this compound may possess similar capabilities .

- Anticancer Mechanisms : Research on other sulfonated aromatic compounds revealed their ability to modulate key signaling pathways involved in cancer progression, indicating a potential mechanism through which this compound could exert anticancer effects .

- Pharmacological Studies : Investigations into the pharmacodynamics of structurally related compounds have shown promising results in animal models, highlighting the need for further exploration into the safety and efficacy profile of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.